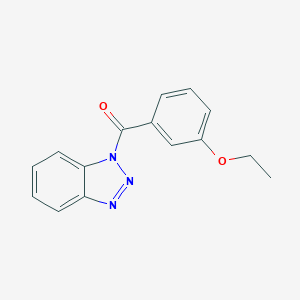![molecular formula C23H21BrN2O4 B250084 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BAY 11-7082 and has been found to have various biochemical and physiological effects that make it useful in different fields of research. In
Wirkmechanismus
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves the inhibition of the NF-κB pathway. This pathway plays a crucial role in the regulation of various genes that are involved in inflammation and cancer. By inhibiting this pathway, BAY 11-7082 can reduce the expression of pro-inflammatory cytokines and chemokines, as well as the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide have been extensively studied. This compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been found to have anti-cancer effects by inhibiting the growth and survival of cancer cells. Additionally, BAY 11-7082 has been found to have neuroprotective effects, making it useful in the study of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments include its ability to selectively inhibit the NF-κB pathway, its anti-inflammatory and anti-cancer properties, and its neuroprotective effects. However, there are also some limitations to using this compound in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can affect the interpretation of results. Another limitation is that the effects of BAY 11-7082 can vary depending on the cell type and experimental conditions, which can make it challenging to compare results across different studies.
Zukünftige Richtungen
There are several future directions for the study of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. One direction is to explore its potential applications in the treatment of different types of cancer, including solid tumors and hematological malignancies. Another direction is to investigate its effects on other signaling pathways that are involved in inflammation and cancer, such as the JAK/STAT pathway and the PI3K/Akt pathway. Additionally, future studies could focus on optimizing the synthesis of BAY 11-7082 to improve its potency and reduce its toxicity.
Conclusion
In conclusion, 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has anti-inflammatory and anti-cancer properties, as well as neuroprotective effects, making it useful in the study of various diseases and disorders. While there are some limitations to using this compound in lab experiments, there are also several future directions for its study that could lead to new insights and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves a series of reactions that result in the formation of the final product. The starting materials for the synthesis include 2-naphthol, 4-morpholinylbenzoyl chloride, and N-bromoacetamide. The reaction proceeds through a series of steps that involve the formation of intermediates such as 2-(4-morpholinylcarbonyl)phenyl 2-naphthyl ether, followed by the addition of N-bromoacetamide to form the final product.
Wissenschaftliche Forschungsanwendungen
2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been widely studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory properties, making it useful in the study of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been found to have anti-cancer properties, making it useful in the study of different types of cancer.
Eigenschaften
Molekularformel |
C23H21BrN2O4 |
|---|---|
Molekulargewicht |
469.3 g/mol |
IUPAC-Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C23H21BrN2O4/c24-22-17-6-2-1-5-16(17)9-10-20(22)30-15-21(27)25-19-8-4-3-7-18(19)23(28)26-11-13-29-14-12-26/h1-10H,11-15H2,(H,25,27) |
InChI-Schlüssel |
JGCZZNQTZCAVLQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250002.png)
![2-(2-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B250003.png)
![N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250004.png)

![3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B250006.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)
![N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea](/img/structure/B250008.png)
![5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250012.png)





![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)